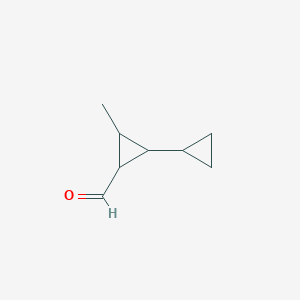![molecular formula C19H19NO2 B2470186 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid CAS No. 1242817-98-6](/img/structure/B2470186.png)
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.366. The purity is usually 95%.
BenchChem offers high-quality 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid”:
Pharmaceutical Development
This compound is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique structure allows for the creation of derivatives that may exhibit various biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties .
Neuroscience Research
In neuroscience, this compound is studied for its potential effects on the central nervous system. Researchers are investigating its ability to interact with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders like Alzheimer’s disease, Parkinson’s disease, and depression .
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic chemistry. Its complex structure provides a challenging yet rewarding target for synthetic chemists, who use it to develop new synthetic methodologies and explore novel chemical reactions .
Material Science
In material science, this compound is being investigated for its potential use in the development of new materials. Its unique molecular framework could contribute to the creation of advanced polymers, nanomaterials, or other innovative materials with specific properties .
Biological Assays
Researchers use this compound in various biological assays to study its interactions with different biological targets. These studies help in understanding the compound’s mechanism of action and its potential therapeutic applications .
Environmental Science
The compound is also being explored in environmental science for its potential role in environmental remediation. Its chemical properties may allow it to interact with and neutralize environmental pollutants, contributing to cleaner and safer ecosystems .
Agricultural Research
In agriculture, this compound is being studied for its potential use as a pesticide or herbicide. Its unique structure may provide a new mode of action against pests or weeds, offering an alternative to traditional chemical treatments .
Biotechnology
Biotechnological applications of this compound include its use in the development of biosensors and other diagnostic tools. Its ability to interact with specific biological molecules makes it a valuable component in the design of sensitive and specific detection systems .
These diverse applications highlight the compound’s versatility and potential impact across various fields of scientific research.
properties
IUPAC Name |
1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-6,8,10,12(19),14-pentaene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22)16-8-7-15-13-5-1-3-11(13)9-20-10-12-4-2-6-14(12)17(16)18(15)20/h1,5-8,11-13H,2-4,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQBZXACGKOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CC4CC=CC4C5=C3C(=C(C=C5)C(=O)O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)
![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)

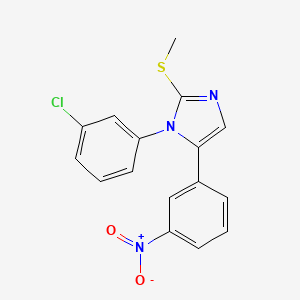

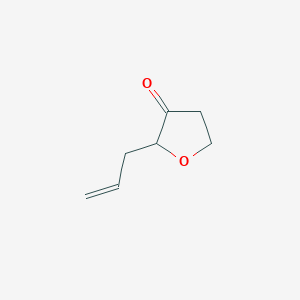
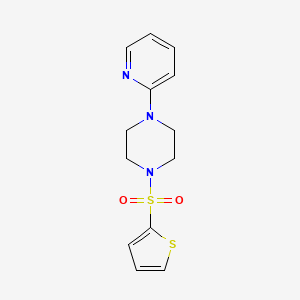
![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
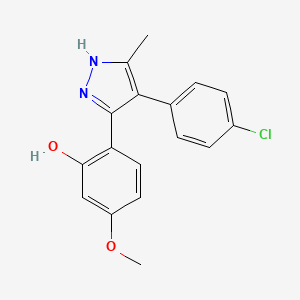
![N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide](/img/structure/B2470119.png)
![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)
